(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral ethane-1,2-diamine derivative featuring a 6-fluoro-2-(trifluoromethyl)phenyl substituent. Its stereochemistry (1S configuration) and electron-withdrawing groups (fluoro, trifluoromethyl) confer unique physicochemical and biological properties. The compound’s molecular formula is C₉H₁₀F₄N₂, with a molecular weight of 222.19 g/mol (estimated based on analogs in ).
Properties
Molecular Formula |
C9H10F4N2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(1S)-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-6-3-1-2-5(9(11,12)13)8(6)7(15)4-14/h1-3,7H,4,14-15H2/t7-/m1/s1 |
InChI Key |
PVMVSSVWEBABDP-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@@H](CN)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CN)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis: 6-Fluoro-2-(trifluoromethyl)benzaldehyde
- The aromatic aldehyde is synthesized via selective fluorination and trifluoromethylation of a benzene derivative.
- Typical methods include electrophilic aromatic substitution or transition-metal-catalyzed trifluoromethylation.
- Purification is achieved by recrystallization or chromatography.
Condensation with Ethylenediamine
- The aldehyde reacts with ethylenediamine under controlled conditions to form a Schiff base (imine).
- Reaction conditions: typically conducted in anhydrous solvents such as methanol or ethanol, at room temperature or slightly elevated temperatures.
- The molar ratio is usually 1:1 aldehyde to ethylenediamine.
- Reaction monitoring is done by thin-layer chromatography (TLC).
Reduction of the Imine Intermediate
- The imine is reduced to the corresponding diamine using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Conditions are optimized to preserve the stereochemistry and avoid over-reduction.
- Catalysts like Pd/C under hydrogen atmosphere or chemical reductants are common.
- The reaction is typically performed at low temperature to enhance stereoselectivity.
Enantioselective Synthesis or Resolution
- To obtain the (1S) enantiomer, chiral catalysts or auxiliaries may be employed during the reduction step.
- Alternatively, racemic mixtures can be resolved using chiral chromatography or formation of diastereomeric salts.
- Enantiomeric excess (ee) is determined by chiral HPLC or NMR with chiral shift reagents.
Salt Formation
- The diamine is often isolated as its hydrochloride salt for stability and handling.
- This involves treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aromatic aldehyde synthesis | Fluorination, trifluoromethylation | Variable | Several hours | 60-80 | Purification by chromatography |
| Condensation with ethylenediamine | Aldehyde + ethylenediamine in MeOH/EtOH | Room temp (25°C) | 1-2 hours | 85-90 | Monitored by TLC |
| Imine reduction | NaBH4 or Pd/C + H2 | 0-25°C | 2-4 hours | 75-85 | Stereoselective control critical |
| Enantiomeric resolution | Chiral catalyst or salt formation | Variable | Variable | 40-70 | ee > 95% achievable |
| Salt formation | HCl in ethanol | Room temp | 1 hour | Quantitative | Improves stability |
Research Findings and Optimization
- Microwave-assisted synthesis has been reported to accelerate imine formation and improve yields in related ethane-1,2-diamine derivatives, suggesting potential application here for greener and faster synthesis.
- Use of aqueous or mixed solvent systems (e.g., methanol/water) can improve reaction rates and product purity during condensation steps.
- Enantioselective hydrogenation using chiral catalysts such as Rh or Ru complexes has been demonstrated in similar fluorinated diamines to achieve high enantiomeric excess.
- Continuous flow reactors have been explored for scale-up, offering better control over reaction parameters and reproducibility.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Advantages | Limitations |
|---|---|---|---|
| Aromatic aldehyde synthesis | Electrophilic fluorination and trifluoromethylation | High regioselectivity | Requires specialized reagents |
| Condensation | Reaction with ethylenediamine in alcoholic solvents | Mild conditions, high yield | Sensitive to moisture |
| Reduction | NaBH4 or catalytic hydrogenation | Effective, stereoselective options | Over-reduction risk |
| Enantiomeric control | Chiral catalysts or resolution techniques | High ee achievable | Additional purification steps |
| Salt formation | HCl treatment for hydrochloride salt | Stability, ease of handling | Requires careful crystallization |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amines or other derivatives.
Reduction: Reduction reactions can convert the compound into different fluorinated amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated amines, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Its unique properties make it a valuable tool in studying biological systems and interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound’s fluorine atoms can form strong bonds with various biological molecules, affecting their function and activity. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Positional Isomers
Example :
- (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS: 1213016-70-6) Structural Difference: Fluoro at position 5 and trifluoromethyl at position 3 (vs. 6-fluoro and 2-trifluoromethyl in the target compound).
Substituted Phenyl Derivatives
Examples :
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine (CAS: 105469-16-7)
- Features : Two 4-fluorophenyl groups; chiral centers at C1 and C2.
- Application : Used in asymmetric catalysis due to its rigid, planar structure .
(1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (CAS: 137944-39-9) Features: N-methylation and trifluoromethyl groups at phenyl positions 3. Impact: Methylation reduces basicity, while trifluoromethyl groups enhance lipophilicity (ClogP ~3.5 vs. ~2.8 for non-methylated analogs) .
Halogenated Analogs
Example :
- (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine (CAS: 1213310-40-7) Features: Bromo substituent at position 2; molecular weight = 233.08 g/mol.
Physicochemical Properties
Anthelmintic Activity
- Target compound: Not directly studied, but analogs like N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives () show 55–86% yield in synthesis and inhibit Enterobius vermicularis and Fasciola hepatica growth. Enhanced lipophilicity (ClogP >3) correlates with improved activity compared to piperazine .
Biological Activity
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine, with the CAS number 1213011-77-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₀F₄N₂
- Molecular Weight : 222.18 g/mol
- Structure : The compound features a fluorinated aromatic ring and an ethane-1,2-diamine moiety, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer potential. The following sections detail specific findings from various studies.
Cytotoxicity
Recent studies have shown that derivatives of fluorinated compounds exhibit varying degrees of cytotoxicity against several cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated significant activity:
| Compound Class | Cell Lines Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Trifluoromethyl derivatives | HCT-116 (colon cancer) | 3.6 - 11.0 | Apoptosis induction via G0/G1 and G2/M arrest |
| Trifluoromethyl derivatives | MCF-7 (breast cancer) | Not specified | Inhibition of cell viability |
These findings suggest that the presence of trifluoromethyl groups enhances the cytotoxic effects of related compounds, potentially indicating a similar trend for this compound.
The mechanisms by which fluorinated compounds exert their biological effects often involve interactions with cellular pathways that regulate apoptosis and cell cycle progression. For instance:
- Cell Cycle Arrest : Studies have indicated that certain fluorinated compounds induce cell cycle arrest at various phases (G0/G1 or G2/M), leading to apoptosis in cancer cells. This is particularly relevant in the context of wild-type and mutant p53 cell lines.
- Apoptosis Induction : Compounds similar to this compound have been shown to activate apoptotic pathways, including caspase activation.
Study on Related Trifluoromethyl Compounds
In a study examining the cytotoxicity of various trifluoromethyl-substituted compounds against human cancer cell lines (HCT-116 and MCF-7), it was found that:
- The most active compounds exhibited IC₅₀ values ranging from 3.6 µM to 11.0 µM.
- The mechanism involved was primarily through apoptosis induction and cell cycle arrest without significantly inhibiting MDM2-p53 interactions .
This suggests that this compound may share similar properties due to its structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
